N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C26H19N3O2S and its molecular weight is 437.52. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
The research into derivatives of pyrimidin-amine compounds, such as 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, has demonstrated significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. These findings indicate the potential of N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine derivatives in developing antifungal agents, highlighting their biological activity and potential applications in combating fungal infections (Jafar et al., 2017).
Apoptosis Induction
Another study reports the discovery of N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine as a potent inducer of apoptosis. Through a series of structure-activity relationship (SAR) studies, researchers have identified 4-anilino-N-methylthieno[2,3-d]pyrimidines and 4-anilino-N-methylthieno[3,2-d]pyrimidines as powerful apoptosis inducers, highlighting their potential in cancer research and therapy (Kemnitzer et al., 2009).
Dual Cholinesterase and Aβ-Aggregation Inhibitors
Research into 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines and N-benzhydrylpyrimidin-4-amines, with varying properties at the C-2 position, has shown that these compounds can act as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This suggests potential applications in treating Alzheimer's disease by targeting multiple pathological routes, offering a promising avenue for therapeutic development (Mohamed et al., 2011).
Corrosion Inhibition
Compounds like benzylidene-pyrimidin-2-yl-amine have been studied for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies reveal the potential of pyrimidin-amine derivatives in industrial applications, particularly in protecting metals against corrosion, which is crucial for extending the lifespan of metal structures and components (Ashassi-Sorkhabi et al., 2005).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2S/c1-3-7-18(8-4-1)23-14-20-25(27-15-17-11-12-21-22(13-17)31-16-30-21)28-24(29-26(20)32-23)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTGBWFSAHZMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C4C=C(SC4=NC(=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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